2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one
Description
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure This compound is characterized by the presence of a benzodioxole group, an iodo substituent, and a nitrophenyl group
Properties
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14IN3O5/c24-15-6-7-19-18(11-15)23(28)26(16-2-1-3-17(12-16)27(29)30)22(25-19)9-5-14-4-8-20-21(10-14)32-13-31-20/h1-12H,13H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFELOFBUEMTLHK-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Benzodioxole Group: This step involves the coupling of the benzodioxole moiety via a Heck reaction or similar palladium-catalyzed cross-coupling reactions.
Incorporation of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions or by using pre-nitrated intermediates.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of azido or other substituted quinazolinone derivatives.
Scientific Research Applications
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Uniqueness
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-iodo-3-(3-nitrophenyl)quinazolin-4(3H)-one is unique due to the combination of its quinazolinone core with the benzodioxole, iodo, and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
